molecular formula C41H64O13 B1143566 Ophiopogonin A CAS No. 11054-24-3

Ophiopogonin A

Cat. No. B1143566
CAS RN: 11054-24-3
M. Wt: 764.944
InChI Key:
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Description

Ophiopogonin A is a polyhydroxy polyphenol compound found in the Ophiopogon japonicus plant, also known as the Chinese grass lily. This compound has been studied extensively due to its potential to treat a range of conditions, including diabetes, obesity, and inflammation.

Scientific Research Applications

  • Anti-Cancer Properties : Ophiopogonin D, a related compound, shows efficacy in suppressing proliferation and inducing chemosensitization in human lung cancer cells. It modulates multiple oncogenic signaling pathways, including NF-κB, PI3K/AKT, and AP-1, leading to the down-regulation of oncogenic gene products (Lee et al., 2018). Additionally, Ophiopogonin D' has been found to induce apoptosis in androgen-independent prostate cancer cells through a RIPK1-dependent, caspase-independent mechanism, suggesting its potential as an anti-prostate cancer agent (Lu et al., 2018).

  • Cardiovascular Disease Treatment : Ophiopogonin D alleviates cardiac hypertrophy by upregulating CYP2J3 and suppressing inflammation, indicating a protective role in cardiovascular diseases (Wang et al., 2018).

  • Renal Injury Alleviation : Ophiopogonin A has been shown to alleviate hemorrhagic shock-induced renal injury by inducing Nrf2 expression and modulating the p-ERK/ERK signaling pathway (Sheng et al., 2021).

  • Antioxidant Properties : In a study, Ophiopogonin D prevented H2O2-induced injury in primary human umbilical vein endothelial cells, demonstrating its role as an effective antioxidant and its potential for treating cardiovascular disorders (Qian et al., 2010).

  • Drug Interaction Potential : Ophiopogonin D affects the activity of various cytochrome P450 enzymes, indicating potential drug-drug interactions that need further in vivo investigation and validation (Ji et al., 2020).

  • Metabolic Syndrome Management : Ophiopogonin D alleviates high-fat diet-induced metabolic syndrome and changes gut microbiota structure in mice, suggesting its use as a prebiotic agent for treating obesity-associated gut dysbiosis and metabolic syndrome (Chen et al., 2017).

  • Osteoporosis Treatment : Ophiopogonin D has demonstrated anti-osteoporosis effects by reducing oxidative stress through the FoxO3a-β-catenin signaling pathway, indicating its potential as a beneficial herbal agent in bone-related disorders (Huang et al., 2015).

Mechanism of Action

Target of Action

Ophiopogonin A, a component of traditional Chinese medicine Ophiopogon japonicus, primarily targets NF E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation .

Mode of Action

This compound interacts with its target, Nrf2, by increasing its expression . This interaction leads to a dose-dependent inhibition of tissue damage and apoptosis induced by hemorrhagic shock (HS) in kidney tissues . Furthermore, this compound promotes the phosphorylation of ERK, suggesting that it functions via the p-ERK/ERK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB/MAPK signaling pathway . By inhibiting this pathway, this compound can alleviate pathological damage and reduce inflammation in various disease models .

Pharmacokinetics

It’s known that ophiopogonin d, a similar compound, is taken up by the liver via organic anion transporting polypeptides (oatps/oatps), suggesting that this compound might have a similar uptake mechanism .

Result of Action

This compound has been shown to have significant anti-inflammatory effects. In a study on hemorrhagic shock-induced renal injury, this compound dose-dependently inhibited tissue damage and apoptosis, and downregulated the levels of several inflammatory markers . Similarly, in a mouse model of Klebsiella pneumoniae, this compound treatment alleviated pathological damage and reduced inflammation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For example, in the presence of hemorrhagic shock or hypoxia, this compound has been shown to have protective effects on kidney tissues . .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ophiopogonin A . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The underlying mechanisms of the anticancer effects of Ophiopogonin A remain unclear . Future research is required to use rigorous scientific approaches in research on evidence-based natural products for the future benefits of patients .

Biochemical Analysis

Biochemical Properties

Ophiopogonin A has been shown to inhibit hemorrhagic shock (HS)-induced tissue damage and apoptosis . It also promotes the phosphorylation of ERK in HS kidney tissues and hypoxia-treated HK-2 cells . This suggests that this compound interacts with enzymes and proteins involved in the ERK signaling pathway.

Cellular Effects

This compound has significant cell viability inhibition and anti-proliferative effects . It has been shown to inhibit the expression of Ki67, a cell proliferation marker . These findings suggest that this compound influences cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

This compound exerts its effects at the molecular level by inducing p53 expression via ribosomal protein (RP) L5 or L11 and inhibiting c-Myc expression through CNOT2 in a dose-dependent manner . This indicates that this compound can bind to these biomolecules, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it has been shown that Ophiopogonin D, a related compound, has significant cell viability inhibition and anti-proliferative effects over time . This suggests that this compound may have similar long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, Ophiopogonin D has been shown to mitigate DSS-induced effects, improve colon permeability, and modulate inflammatory markers like ZO-1, MUC-2, TNF-α, and IL-1β in mice

Metabolic Pathways

Ophiopogonin D has been shown to significantly affect intestinal microbiota composition, thereby improving symptoms of DSS-induced colitis in mice . This suggests that this compound may be involved in similar metabolic pathways and interact with enzymes or cofactors within these pathways.

Transport and Distribution

Ophiopogonin D has been shown to be taken up by the liver, mediated by organic anion transporting polypeptides (OATPs/oatps) . This suggests that this compound may be transported and distributed within cells and tissues in a similar manner.

properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVGTKSVYIZEB-GDUJLLAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673002
Record name (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

11054-24-3
Record name (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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